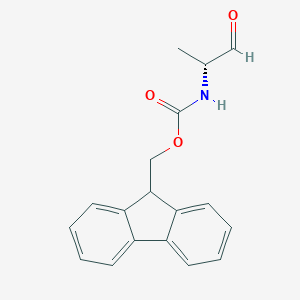

Fmoc-D-Ala-aldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

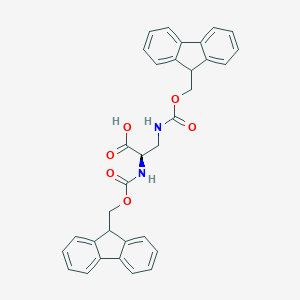

Fmoc-D-Ala-aldehyde is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

Fmoc-D-Ala-aldehyde is used in Solid Phase Peptide Synthesis (SPPS), which has received increasing attention from research laboratories and industry . An analytical model of Fmoc-D-Ala-OH in SPPS solution was established . With the established model, the Fmoc-D-Ala-OH content could be predicted rapidly at any time during the reaction .Molecular Structure Analysis

The molecular formula of Fmoc-D-Ala-aldehyde is C18H17NO3 . It has a molecular weight of 295.33 .Chemical Reactions Analysis

Fmoc-D-Ala-aldehyde is used in Fmoc Solid Phase Peptide Synthesis (SPPS), which is the method of choice for peptide synthesis . Very high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS .Physical And Chemical Properties Analysis

Fmoc-D-Ala-aldehyde has a molecular weight of 295.3 g/mol . It has a molecular formula of C18H17NO3 . The exact mass and monoisotopic mass are 295.12084340 g/mol .Scientific Research Applications

Peptide Aldehyde Synthesis

Konno et al. (2015) discussed an efficient transformation of acetal/thioacetal structures to synthesize peptide aldehydes, utilizing Fmoc-amino acids for conventional Fmoc-SPPS. This method allowed the preparation of variant peptide aldehydes with applications in peptide research and drug development (Konno, Sema, & Tokairin, 2015).

Self-Assembly and Gelation

Eckes et al. (2014) found that an ester-containing analogue of an Fmoc-dipeptide hydrogelator can self-assemble into nanostructures, demonstrating that β-sheet-like hydrogen bonding is not crucial for the self-assembly of Fmoc-conjugated peptides. This insight broadens the applications of Fmoc-conjugated peptides in the development of biomaterials (Eckes, Mu, Ruehle, Ren, & Suggs, 2014).

Synthesis of Phosphinic Pseudodipeptidic Blocks

Matziari and Yiotakis (2005) reported a new, direct, and efficient method for synthesizing Fmoc-protected phosphinic pseudodipeptidic blocks, highlighting its usefulness for solid-phase peptide synthesis. This approach contributes to the expansion of the toolbox for peptide synthesis, enabling the inclusion of phosphinic acid functionalities in peptides (Matziari & Yiotakis, 2005).

Peptide Aldehyde Ligation

Spetzler and Hoeg-Jensen (2002) developed a method for solid-phase synthesis and ligation using masked aldehyde amino acids, specifically Fmoc-Hyl(Boc-oxazolidine), which is suitable for standard Fmoc-based solid-phase assembly. This method facilitates the post-synthesis generation of peptide aldehydes, which are crucial intermediates for bioconjugation and chemoselective ligation techniques (Spetzler & Hoeg-Jensen, 2002).

Hydrogel Formation and Characterization

Zhang et al. (2013) conducted molecular dynamics simulations to study the self-assembly of Fmoc-protected D-Ala-D-Ala dipeptides into supramolecular hydrogels. Their findings emphasized the π–π interactions as the main driving force behind the gelation process, offering a molecular-level insight into the formation and stabilization of hydrogels (Zhang, Wang, Xu, & Yuan, 2013).

Safety And Hazards

When handling Fmoc-D-Ala-aldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Fmoc-D-Ala-aldehyde, like other Fmoc protected amino acids, can be used to fabricate various biofunctional hydrogel materials in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures . This opens up possibilities for its use in various biomedical applications .

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFXAKKZLFEDR-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Ala-aldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.